

Technical Guide: Physical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene

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Compound of Interest

Compound Name:	1-Bromo-2-((methoxymethoxy)methyl)benzene
Cat. No.:	B1279801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the organic compound **1-Bromo-2-((methoxymethoxy)methyl)benzene**. Due to the compound's specific nature as a research chemical, experimentally determined quantitative data for several key physical properties are not readily available in published literature. This guide furnishes core identification data and outlines the standard experimental methodologies used to determine such properties.

Core Compound Identification

1-Bromo-2-((methoxymethoxy)methyl)benzene is an aryl halide featuring a benzene ring substituted with a bromine atom and a methoxymethoxy-protected methyl group at the ortho position.^[1] This structure makes it a useful intermediate in organic synthesis, particularly in reactions where protection of a hydroxymethyl group is required.

Table 1: Core Identification Data

Property	Value	Source(s)
CAS Number	94236-21-2	[1]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[1]
Molecular Weight	231.09 g/mol	[1]
Canonical SMILES	<chem>COCOCC1=C(Br)C=CC=C1</chem>	[1]
InChI Key	DIZPEZNNOODNQE-UHFFFAOYSA-N	[1]

Quantitative Physical Properties

Extensive searches of scientific databases and chemical supplier information did not yield specific, experimentally determined values for the boiling point, melting point, density, or refractive index of **1-Bromo-2-((methoxymethoxy)methyl)benzene**. The physical state (solid or liquid) is also not definitively documented.

Table 2: Quantitative Physical Properties Summary

Property	Value
Physical State	Not Available
Melting Point	Not Available
Boiling Point	Not Available
Density	Not Available
Refractive Index	Not Available

For reference, structurally similar compounds exhibit a range of properties. For instance, 1-Bromo-2-(methoxymethyl)benzene is documented as a solid, while 1-Bromo-2-methoxy-3-(methoxymethyl)benzene is a liquid.[2] Predicted values for another analog, 1-Bromo-2-methoxy-6-(methoxymethyl)benzene, include a boiling point of 256.2 ± 25.0 °C and a density of 1.369 ± 0.06 g/cm³. [3] These values should be used with caution as they do not represent the target compound.

Experimental Protocols

The following sections detail the standard methodologies that would be employed to determine the physical properties of a novel or uncharacterized liquid organic compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.

- **Preparation:** A small amount (a few milliliters) of the liquid sample is placed into a small fusion tube. A capillary tube, sealed at one end, is then placed (open end down) into the fusion tube.
- **Apparatus Setup:** The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), which ensures uniform heating.
- **Heating:** The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.
- **Observation:** Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.
- **Measurement:** The liquid is allowed to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure.

Density Determination (Pycnometer Method)

A pycnometer, a glass flask with a precisely defined volume, is used for the accurate determination of liquid density.

- **Initial Weighing:** The clean, dry pycnometer is weighed accurately on an analytical balance (m_1).
- **Sample Filling:** The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

- **Second Weighing:** The filled pycnometer is weighed again (m_2). The mass of the liquid is calculated as ($m_2 - m_1$).
- **Volume Calibration:** The process is repeated with a reference substance of known density, typically distilled water, to precisely determine the volume (V) of the pycnometer at a specific temperature.
- **Calculation:** The density (ρ) of the sample is calculated using the formula: $\rho = (m_2 - m_1) / V$

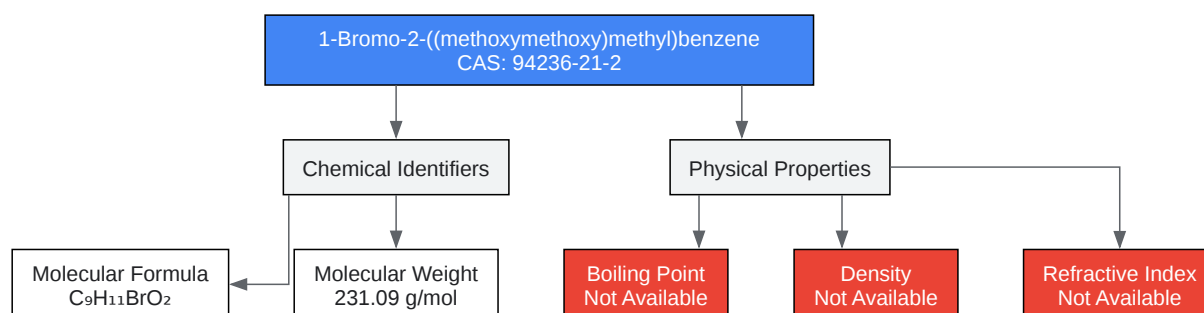
Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property determined using a refractometer.

- **Calibration:** The refractometer is first calibrated using a standard of known refractive index, often distilled water.
- **Sample Application:** A few drops of the liquid sample are placed onto the clean, dry prism surface of the refractometer.
- **Measurement:** The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
- **Reading:** The refractive index value is read directly from the instrument's scale. The temperature must be recorded, as refractive index is temperature-dependent (e.g., n_D^{20} , indicating a measurement at 20°C using the sodium D-line).

Logical Relationships

The following diagram illustrates the hierarchical relationship of the physical properties discussed in this guide.



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Caption: Relationship of Compound Identifiers and Physical Properties.

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References

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